3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane
Overview
Description
3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane, or 3-BrMTHF, is a chemical compound with a broad range of applications in research and laboratory experiments. It is a colorless liquid with a low vapor pressure and a relatively low boiling point. This compound has been studied for its potential applications in organic synthesis, drug design, and biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis of Energetic Materials : A study focused on synthesizing 3-Difluoroaminomethyl-3-methyl oxetane (DFAMO) using a process that involves bromination, cyclization, and fluorination. DFAMO serves as an energetic binder in solid propellants and polymer-bonded explosives, showcasing the application of bromomethylated compounds in creating high-energy materials (Huan Li et al., 2014).
Photodissociation Studies : Research into the photodissociation dynamics of bromomethyl-containing compounds, such as 3-bromo-1,1,1-trifluoro-2-propanol, has provided insights into the bond dissociation processes under UV radiation. This has implications for understanding the stability and decomposition pathways of fluorinated compounds in various environments (Yogesh N. Indulkar et al., 2011).
Advanced Material Synthesis : The development of fluorous polyurethane surface modifiers incorporating bromomethyl and trifluoroethoxymethyl side chains demonstrates the role of bromomethylated compounds in tailoring the surface properties of polymers for specific applications. This research highlights the potential for creating materials with customized hydrophobicity, chemical resistance, and other surface characteristics (K. Wynne et al., 2007).
Crystal Structure Analysis : Investigations into the crystal structures of bromo- and bromomethyl-substituted benzenes have elucidated the impact of bromine atoms on molecular packing. Such studies are crucial for understanding the solid-state properties of organic compounds, influencing their reactivity, stability, and application in crystal engineering (P. Jones et al., 2012).
Environmental and Biodegradation Studies
- Biodegradation of Alkanes : Research on the methanogenic biodegradation of iso-alkanes, including compounds structurally similar to 3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane, contributes to our understanding of the environmental fate of petroleum components. Identifying microbial pathways for the degradation of methylhexanes underlines the importance of microbial communities in mitigating pollution from oil spills and industrial discharges (Nidal Abu Laban et al., 2015).
properties
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoro-5-methylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF3/c1-6(2)3-7(5-9)4-8(10,11)12/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQAYNVRBXREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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